Glycerophosphoinositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is a complex organic compound with the molecular formula C9H19O11P . This compound is known for its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycerophosphoinositol typically involves the reaction of glycerol with myo-inositol in the presence of phosphoric acid . The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to increase yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycerophosphoinositol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The phosphate group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
Glycerophosphoinositol: A related compound with similar structural features.
Glycerylphosphoinositol: Another analog with comparable properties.
myo-Inositol, mono (2,3-dihydroxypropyl hydrogen phosphate): A closely related compound with slight structural differences.
Uniqueness
2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate stands out due to its unique combination of multiple hydroxyl groups and a phosphate group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
16824-65-0 |
---|---|
Molecular Formula |
C9H19O11P |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3?,4?,5-,6+,7-,8-,9?/m0/s1 |
InChI Key |
BMVUIWJCUQSHLZ-LIPDPKNMSA-N |
Isomeric SMILES |
C(C(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O)O |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Canonical SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Synonyms |
glycerophosphoinositol glycerylphosphoinositol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.